molecular formula C8H16ClNO3 B11946890 6-(Dimethylamino)-4-oxohexanoic acid hydrochloride CAS No. 52528-40-2

6-(Dimethylamino)-4-oxohexanoic acid hydrochloride

Cat. No.: B11946890
CAS No.: 52528-40-2
M. Wt: 209.67 g/mol
InChI Key: DBNCEMZWXRVEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-4-oxohexanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of hexanoic acid, featuring a dimethylamino group and a keto group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-oxohexanoic acid hydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine. The process may include the following steps:

    Formation of the Intermediate: Hexanoic acid is first converted into an intermediate compound, such as an ester or an acid chloride.

    Amidation Reaction: The intermediate is then reacted with dimethylamine under controlled conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-oxohexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

6-(Dimethylamino)-4-oxohexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and the keto group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)-4-oxohexanoic acid: Lacks the hydrochloride component but shares similar structural features.

    4-Oxohexanoic acid: Contains the keto group but lacks the dimethylamino group.

    Dimethylaminohexanoic acid: Contains the dimethylamino group but lacks the keto group.

Uniqueness

6-(Dimethylamino)-4-oxohexanoic acid hydrochloride is unique due to the presence of both the dimethylamino and keto groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52528-40-2

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

6-(dimethylamino)-4-oxohexanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-9(2)6-5-7(10)3-4-8(11)12;/h3-6H2,1-2H3,(H,11,12);1H

InChI Key

DBNCEMZWXRVEFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)CCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.